molecular formula C10H12O3 B3428901 2-Hydroxy-2-(p-tolyl)propanoic acid CAS No. 70589-40-1

2-Hydroxy-2-(p-tolyl)propanoic acid

Cat. No. B3428901
CAS RN: 70589-40-1
M. Wt: 180.20 g/mol
InChI Key: LXGWCXBGZLLXHZ-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(p-tolyl)propanoic acid, also known as p-Toluic acid or PTA, is a white crystalline solid. It has a CAS Number of 70589-40-1 and a molecular weight of 180.2 . The IUPAC name for this compound is 2-hydroxy-2-(4-methylphenyl)propanoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C10H12O3 . The InChI code for this compound is 1S/C10H12O3/c1-7-3-5-8(6-4-7)10(2,13)9(11)12/h3-6,13H,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place at 2-8°C .

Scientific Research Applications

Biotechnological Routes and Lactic Acid Production 2-Hydroxy-2-(p-tolyl)propanoic acid, as part of the broader family of hydroxy acids, has significant implications in biotechnological applications. Research emphasizes the conversion of lactic acid, a closely related hydroxycarboxylic acid, into a range of valuable chemicals through biotechnological routes. Lactic acid serves as a precursor for various chemicals such as pyruvic acid, acrylic acid, and lactate esters, showcasing the potential of hydroxy acids in green chemistry and sustainable production processes (Gao, Ma, & Xu, 2011).

Drug Delivery Systems The versatility of hydroxy acids, including this compound, extends to the development of drug delivery systems. Poly(lactic-co-glycolic acid) (PLGA), derived from lactic acid, exemplifies the use of hydroxy acids in controlled drug release technologies. Understanding the mechanisms behind drug release from PLGA-based systems can guide the modification of drug release profiles, ensuring enhanced efficiency in drug delivery (Fredenberg, Wahlgren, Reslow, & Axelsson, 2011).

Environmental Remediation Hydroxy acids, through their biodegradability and interaction with environmental contaminants, play a role in environmental remediation efforts. For instance, the sorption of phenoxy herbicides to soil can be influenced by organic acids, suggesting that derivatives of this compound might affect the environmental fate of agricultural chemicals, thus contributing to soil and water purification strategies (Werner, Garratt, & Pigott, 2012).

Biomedical Material Development The field of biomedical materials has significantly benefited from the properties of hydroxy acids. Poly(lactic acid) (PLA) and its copolymers, closely related to this compound, are used extensively for their biodegradable, biocompatible, and non-toxic nature. These materials find applications in tissue engineering, drug delivery systems, and surgical implants, underscoring the importance of hydroxy acids in advancing medical technologies (Farah, Anderson, & Langer, 2016).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-hydroxy-2-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-5-8(6-4-7)10(2,13)9(11)12/h3-6,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGWCXBGZLLXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971412
Record name 2-Hydroxy-2-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56031-84-6, 70589-40-1
Record name 2-Hydroxy-2-(4-tolyl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056031846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, alpha-hydroxy-alpha,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070589401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-2-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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